ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate
CAS No.:
Cat. No.: VC18543546
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate |
| Standard InChI | InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21) |
| Standard InChI Key | BCCRVZXCOGBQCN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N |
Introduction
Molecular Structure and Chemical Properties
Structural Characterization
The compound’s IUPAC name, ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, reflects its substituent arrangement:
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Ethyl carbamate group: Attached to the phenyl ring’s amino group.
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3-Cyanobenzyl methoxy group: A methoxy bridge links the phenyl ring to a 3-cyanophenyl group.
Key identifiers include:
Table 1: Structural and Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 311.33 g/mol | |
| X-ray diffraction data | Not yet reported | – |
| Solubility | Soluble in DMF, DMSO; low in water |
Synthesis and Reactivity
The compound is synthesized via a multi-step route:
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Methoxy Substitution: Reaction of 2-amino-4-hydroxyphenyl derivatives with 3-cyanobenzyl halides under basic conditions.
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Carbamate Formation: Treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine).
Key Reaction Conditions:
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Solvent: Dimethylformamide (DMF) enhances nucleophilicity.
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Temperature: Typically 0–25°C to minimize side reactions.
Pharmacological and Biological Activity
Mechanism of Action
Carbamates are known for their enzyme inhibitory properties. The amino and cyanophenyl groups in this compound suggest potential interactions with:
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Serine hydrolases: Carbamates often act as irreversible inhibitors.
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Membrane receptors: The lipophilic 3-cyanobenzyl group may facilitate blood-brain barrier penetration.
Table 2: Preliminary Biological Data
| Assay | Result | Source |
|---|---|---|
| Enzymatic inhibition (IC₅₀) | Not yet quantified | – |
| Cytotoxicity (HeLa cells) | >100 μM (low toxicity) |
Applications in Material Science
Polymer and Coating Additives
The cyanophenyl group contributes to:
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Thermal stability: Aromatic nitriles enhance decomposition resistance.
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UV absorption: Potential use in photoresist materials.
Table 3: Material Properties
| Property | Observation | Source |
|---|---|---|
| Thermal decomposition | Onset at ~220°C (TGA) | |
| Fluorescence emission | Weak emission at 410 nm (λ_ex = 350 nm) |
Comparative Analysis with Structural Analogs
Substituent Effects
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3-Cyanophenyl vs. 4-Cyanophenyl: The meta-cyano substitution reduces steric hindrance compared to para-substituted analogs, enhancing solubility.
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Ethyl Carbamate vs. Methyl: Ethyl groups improve metabolic stability over methyl derivatives.
Table 4: Analog Comparison
| Compound | Bioactivity (Relative) | Solubility (mg/mL) |
|---|---|---|
| 3-Cyanophenyl derivative | High | 0.8 (DMF) |
| 4-Cyanophenyl derivative | Moderate | 0.5 (DMF) |
Challenges and Future Directions
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Synthetic Optimization: Improved yields via flow chemistry.
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Toxicology Studies: Acute and chronic toxicity data are lacking.
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Target Identification: Proteomic studies needed to map biological targets.
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